molecular formula C15H20N2O B411061 N-(4-cyanophenyl)-2-ethylhexanamide

N-(4-cyanophenyl)-2-ethylhexanamide

Cat. No.: B411061
M. Wt: 244.33g/mol
InChI Key: ONAHQOHAYDWYIL-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-ethylhexanamide is a chemical compound of interest in medicinal chemistry and oncology research. It serves as a key intermediate in the synthesis of potential dual aromatase-steroid sulfatase inhibitors (DASIs) . The 4-cyanophenyl group is a critical pharmacophore found in several non-steroidal aromatase inhibitors used in the treatment of hormone-dependent breast cancer, where the nitrile group often functions as a hydrogen bond acceptor, mimicking the natural carbonyl group of the enzyme's steroid substrate . The strategic incorporation of this group is a recognized approach in drug design to optimize polar interactions within enzyme active sites . The 2-ethylhexanamide moiety contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties. Research into related DASIs aims to develop a single therapeutic agent that concurrently suppresses multiple pathways in estrogen biosynthesis, representing a promising strategy for a more comprehensive endocrine therapy . This makes this compound a valuable building block for researchers investigating novel treatments for estrogen-dependent diseases.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33g/mol

IUPAC Name

N-(4-cyanophenyl)-2-ethylhexanamide

InChI

InChI=1S/C15H20N2O/c1-3-5-6-13(4-2)15(18)17-14-9-7-12(11-16)8-10-14/h7-10,13H,3-6H2,1-2H3,(H,17,18)

InChI Key

ONAHQOHAYDWYIL-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)C#N

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences among analogs arise from variations in the phenyl substituents and acyl groups. The table below summarizes properties of N-(4-cyanophenyl)-2-ethylhexanamide and related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Acyl Group Key Properties/Applications Reference
This compound C15H19N2O 243.33 (calculated) 4-cyano 2-ethylhexanamide Hypothetical intermediate; moderate lipophilicity N/A
N-(4-cyanophenyl)-2-methoxyacetamide C10H10N2O2 190.19 4-cyano 2-methoxyacetamide Organic building block; lower lipophilicity
N-(3-((dimethylamino)methyl)-4-hydroxyphenyl)-2-ethylhexanamide C18H28N2O2 304.43 3-dimethylaminomethyl, 4-hydroxy 2-ethylhexanamide Antidote candidate for organophosphorus intoxication; enhanced solubility due to polar substituents
N-(4-Chlorophenyl)-2-cyanoacetamide C9H7ClN2O 194.62 4-chloro 2-cyanoacetamide Intermediate; electron-withdrawing Cl vs. CN
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide C14H9FN2O2 264.24 4-cyano 5-fluoro-2-hydroxybenzamide Safety data available; benzamide backbone

Key Observations:

  • Substituent Effects: Polar groups like hydroxyl or dimethylaminomethyl () enhance water solubility, while electron-withdrawing groups (CN, Cl) stabilize the aromatic ring but reduce nucleophilic reactivity .

Preparation Methods

Cyanation of 4-Fluoroaniline

Reaction Pathway :
4-Fluoroaniline → 4-Cyanophenylamine

Conditions :

  • Reagents : Sodium cyanide (NaCN) or copper(I) cyanide (CuCN)

  • Solvent : N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Catalyst : Copper(I) iodide (CuI) for Ullmann-type coupling

  • Temperature : 80–120°C

Mechanism :
Displacement of fluorine by cyanide ion in a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. Fluorine’s high electronegativity and leaving-group ability facilitate this substitution.

Key Considerations :

  • Yield : Moderate to high (60–80%) depending on reaction time and catalyst efficiency.

  • Purification : Recrystallization from ethanol or ethyl acetate.

Alternative Routes

Nitration-Reduction-Cyanation :

  • Nitration : Aniline → 4-Nitroaniline (HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>).

  • Reduction : 4-Nitroaniline → 4-Aminophenol (H<sub>2</sub>/Pd or Fe/HCl).

  • Cyanation : Diazotization of 4-Aminophenol followed by coupling with CuCN.

Limitations :

  • Multi-step process increases cost and complexity.

  • Lower yield compared to direct cyanation.

Acylation with 2-Ethylhexanoyl Chloride

The second step involves acylation of 4-cyanophenylamine to form the target amide.

Reaction Conditions

Reagents :

  • Base : Triethylamine (TEA) to neutralize HCl byproduct.

  • Solvent : Anhydrous DMF or dichloromethane (DCM).

  • Acylating Agent : 2-Ethylhexanoyl chloride.

Procedure :

  • Charge : Add 4-cyanophenylamine to DMF under N<sub>2</sub> atmosphere.

  • Base Addition : Stir with TEA (1–1.5 equiv) at 0–25°C.

  • Acyl Chloride : Slowly add 2-ethylhexanoyl chloride (1.1–1.5 equiv).

  • Reaction : Stir at room temperature for 1–2 hours.

Key Data :

ParameterValueSource
SolventDMF or DCM
Temperature0–25°C
Reaction Time1–2 hours
Yield75–90%

Purification Techniques

Extraction and Crystallization :

  • Workup : Dilute reaction mixture with water; extract with ethyl acetate.

  • Washing : Wash organic layer with aqueous NaHCO<sub>3</sub> and brine.

  • Drying : Anhydrous MgSO<sub>4</sub>; concentrate under vacuum.

  • Crystallization : Use hexane/ethyl acetate or methanol.

Chromatography :

  • Column : Silica gel (PE/EtOAc = 4:6).

  • Yield : 85–95% purity confirmed by HPLC.

Analytical Characterization

NMR and IR Data

<sup>1</sup>H NMR (CDCl<sub>3</sub>) :

  • Aromatic Protons : δ 7.4–7.6 ppm (d, 2H), δ 6.9–7.1 ppm (d, 2H)

  • Ethylhexyl Chain : δ 1.1–1.9 ppm (m, 10H), δ 2.1–2.4 ppm (t, 2H)

  • Amide Carbonyl : δ 2.0–2.1 ppm (s, 3H) (if applicable)

IR :

  • C≡N Stretch : ~2220 cm<sup>−1</sup>

  • Amide C=O Stretch : ~1650–1680 cm<sup>−1</sup>

<sup>13</sup>C NMR :

  • Cyanide Carbon : δ ~110–120 ppm

  • Carbonyl Carbon : δ ~170–175 ppm

Challenges and Optimization

Steric and Electronic Effects

  • 2-Ethylhexanoyl Chloride : Branched structure may slow reaction kinetics.

  • Base Selection : TEA preferred over pyridine for better HCl scavenging.

Side Reactions

  • Hydrolysis : Minimize moisture; use anhydrous solvents.

  • Oxidation : Avoid prolonged exposure to air; use N<sub>2</sub> atmosphere.

Comparative Analysis of Methods

Method Yield Purity Advantages Disadvantages
Direct Cyanation75–80%>95%High efficiency, few stepsRequires Cu catalyst
Nitration-Reduction50–60%85–90%No catalyst neededMulti-step, low yield
Schotten-Baumann85–90%>95%Mild conditions, scalableSensitive to moisture

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